molecular formula C12H15NO4 B8446662 Ethyl 2-formyl-3-(2-methoxy-4-pyridyl)propionate CAS No. 72716-88-2

Ethyl 2-formyl-3-(2-methoxy-4-pyridyl)propionate

Cat. No. B8446662
M. Wt: 237.25 g/mol
InChI Key: IYKMWZAVCXVYJJ-UHFFFAOYSA-N
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Patent
US04227000

Procedure details

Condensation of 2-methoxypyridine-4-carboxaldehyde with malonic acid with subsequent esterification and hydrogenation at 344 kPa and formylation of the product with ethyl formate and sodium hydride gave ethyl 2-formyl-3-(2-methoxy-4-pyridyl)propionate as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=O)[CH:6]=[CH:5][N:4]=1.[C:11]([OH:17])(=[O:16])[CH2:12][C:13]([OH:15])=O.C(O[CH2:21][CH3:22])=O.[H-].[Na+]>>[CH:13]([CH:12]([CH2:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=1)[C:11]([O:17][CH2:21][CH3:22])=[O:16])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC(=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C(C(=O)OCC)CC1=CC(=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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